molecular formula C6H6N4 B13911552 [1,2,3]Triazolo[1,5-a]pyridin-6-amine

[1,2,3]Triazolo[1,5-a]pyridin-6-amine

Cat. No.: B13911552
M. Wt: 134.14 g/mol
InChI Key: SSXHADZLQPKZAI-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Triazolo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Another method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazolopyridines and ring-opened derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,2,3]Triazolo[1,5-a]pyridin-6-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound exhibits a range of biological activities, including acting as inhibitors for enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative disorders . It also shows potential as a cardiovascular agent and in the treatment of type 2 diabetes .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their activity and thereby reducing inflammation and cell proliferation . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Triazolo[1,5-a]pyridin-6-amine is unique due

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

triazolo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H,7H2

InChI Key

SSXHADZLQPKZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=N2)N

Origin of Product

United States

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